molecular formula C8H10Cl4N2O2 B2982662 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid;dihydrochloride CAS No. 2243503-40-2

2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid;dihydrochloride

Cat. No.: B2982662
CAS No.: 2243503-40-2
M. Wt: 307.98
InChI Key: YGPBFASSLDDRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride is a chemical compound with the molecular formula C8H8Cl2N2O22HCl It is a derivative of pyridine, featuring chlorine atoms at the 3 and 5 positions of the pyridine ring, and an amino group at the 2 position of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Chlorination of Pyridine Derivatives: Starting with pyridine or its derivatives, chlorination reactions can introduce chlorine atoms at the desired positions on the pyridine ring.

  • Esterification and Hydrolysis: The propanoic acid moiety can be introduced through esterification reactions followed by hydrolysis to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce the chlorine atoms or other functional groups present in the compound.

  • Substitution: Substitution reactions can replace chlorine atoms or other substituents with different groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.

  • Reduction Products: Amine derivatives, hydrochlorides, and other reduced forms.

  • Substitution Products: Derivatives with different substituents replacing chlorine atoms or other groups.

Scientific Research Applications

2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

  • Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid: Similar structure but without the dihydrochloride.

  • 3,5-Dichloropyridine: A related pyridine derivative without the amino group.

  • 2-Amino-3-(3,5-dibromopyridin-4-yl)propanoic acid: Similar structure with bromine atoms instead of chlorine.

Uniqueness: 2-Amino-3-(3,5-dichloropyridin-4-yl)propanoic acid; dihydrochloride is unique due to its specific combination of chlorine atoms and the amino group, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-amino-3-(3,5-dichloropyridin-4-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2.2ClH/c9-5-2-12-3-6(10)4(5)1-7(11)8(13)14;;/h2-3,7H,1,11H2,(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPBFASSLDDRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)CC(C(=O)O)N)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.